Cas no 638191-97-6 (6-Quinolinemethanol, a-methyl-)

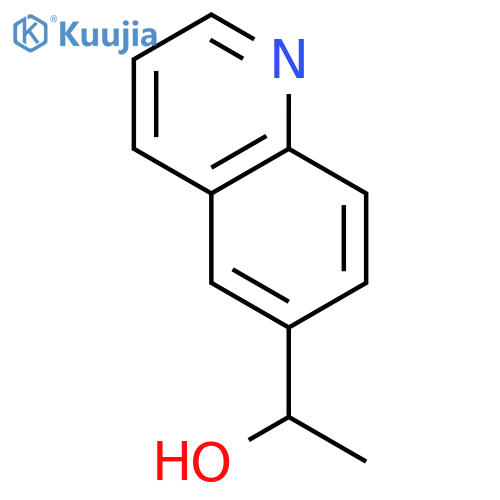

638191-97-6 structure

商品名:6-Quinolinemethanol, a-methyl-

6-Quinolinemethanol, a-methyl- 化学的及び物理的性質

名前と識別子

-

- 6-Quinolinemethanol, a-methyl-

- 1-(quinolin-6-yl)ethanol

- 1-(6-quinolinyl)ethanol

- SB68018

- 6-Quinolinemethanol, alpha-methyl-

- DTXSID60625096

- 880782-86-5

- A-METHYL-6-QUINOLINEMETHANOL

- SCHEMBL188108

- UMURLTMHEJCHCA-UHFFFAOYSA-N

- MFCD11976338

- 1-(Quinolin-6-yl)ethan-1-ol

- 638191-97-6

- 1-quinolin-6-yl-ethanol

- DB-290917

- AKOS012395998

- LS-05962

- 1-quinolin-6-ylethanol

- ALBB-018086

-

- MDL: MFCD11976338

- インチ: InChI=1S/C11H11NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-8,13H,1H3

- InChIKey: UMURLTMHEJCHCA-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC2=C(C=C1)N=CC=C2)O

計算された属性

- せいみつぶんしりょう: 173.08400

- どういたいしつりょう: 173.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 33.1Ų

じっけんとくせい

- PSA: 33.12000

- LogP: 2.28810

6-Quinolinemethanol, a-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189009529-1g |

1-(Quinolin-6-yl)ethanol |

638191-97-6 | 95% | 1g |

$360.88 | 2023-09-01 | |

| Chemenu | CM223641-1g |

1-(Quinolin-6-yl)ethanol |

638191-97-6 | 95% | 1g |

$477 | 2023-01-02 | |

| 1PlusChem | 1P00IBQV-250mg |

6-Quinolinemethanol, a-methyl- |

638191-97-6 | 95% | 250mg |

$190.00 | 2024-04-22 | |

| Ambeed | A628468-250mg |

1-(Quinolin-6-yl)ethanol |

638191-97-6 | 95% | 250mg |

$142.0 | 2025-03-16 | |

| Chemenu | CM223641-1g |

1-(Quinolin-6-yl)ethanol |

638191-97-6 | 95% | 1g |

$283 | 2021-08-04 | |

| 1PlusChem | 1P00IBQV-1g |

6-Quinolinemethanol, a-methyl- |

638191-97-6 | 95% | 1g |

$434.00 | 2024-04-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739704-1g |

1-(Quinolin-6-yl)ethan-1-ol |

638191-97-6 | 98% | 1g |

¥5061.00 | 2024-05-05 | |

| A2B Chem LLC | AI54231-1g |

1-Quinolin-6-ylethanol |

638191-97-6 | 95% | 1g |

$372.00 | 2024-04-19 | |

| A2B Chem LLC | AI54231-250mg |

1-Quinolin-6-ylethanol |

638191-97-6 | 95% | 250mg |

$164.00 | 2024-04-19 | |

| Ambeed | A628468-1g |

1-(Quinolin-6-yl)ethanol |

638191-97-6 | 95% | 1g |

$381.0 | 2025-03-16 |

6-Quinolinemethanol, a-methyl- 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

638191-97-6 (6-Quinolinemethanol, a-methyl-) 関連製品

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:638191-97-6)6-Quinolinemethanol, a-methyl-

清らかである:99%

はかる:1g

価格 ($):311